2-Ethoxy-3-methoxy-5-nitrophenol
Description
2-Ethoxy-3-methoxy-5-nitrophenol is a nitroaromatic compound featuring a phenol core substituted with ethoxy (C₂H₅O–) at position 2, methoxy (CH₃O–) at position 3, and a nitro (–NO₂) group at position 5. This arrangement of electron-withdrawing (nitro) and electron-donating (alkoxy) groups significantly influences its physicochemical properties, including acidity, solubility, and reactivity.
Properties
CAS No. |
102872-42-4 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.189 |
IUPAC Name |
2-ethoxy-3-methoxy-5-nitrophenol |
InChI |
InChI=1S/C9H11NO5/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,11H,3H2,1-2H3 |
InChI Key |
WWAYARAEGBRHDW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1OC)[N+](=O)[O-])O |
Synonyms |
Phenol, 2-ethoxy-3-methoxy-5-nitro- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Isomers and Analogues
Key structural analogs include:
- 3-Methoxy-5-nitrophenol (CAS 7145-49-5): Methoxy at position 3, nitro at position 5 .
- 2-Methoxy-5-nitrophenol: Methoxy at position 2, nitro at position 5 .
- 5-Methoxy-2-nitrophenol: Methoxy at position 5, nitro at position 2 .
These isomers differ in substituent positions, leading to variations in electronic effects and steric hindrance.
Substituent Effects on Physical Properties
Notes:
- Nitro groups increase acidity by stabilizing the phenoxide ion via resonance. Ethoxy groups (bulkier than methoxy) may reduce solubility in water .
- Steric hindrance in 2-substituted analogs (e.g., 2-methoxy-5-nitrophenol) can limit hydrogen bonding and reactivity .
Research Findings and Discussion
- Acidity Trends: 3-Methoxy-5-nitrophenol exhibits stronger acidity (pKa ~7.2) compared to 2-methoxy-5-nitrophenol (pKa ~8.1) due to resonance stabilization differences .
- Solubility: Ethoxy groups in this compound likely enhance lipophilicity, making it more suitable for organic-phase reactions than aqueous systems .
- Synthetic Pathways: Nitration and alkoxylation of phenol precursors are common methods, with yields influenced by substituent directing effects .
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